molecular formula C11H9ClO3 B1610143 Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 65738-56-9

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1610143
CAS No.: 65738-56-9
M. Wt: 224.64 g/mol
InChI Key: BYUCBODSULLYIS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Role in Organic Chemistry

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial intermediate in the synthesis of indoxacarb, a widely used insecticide effective against lepidopteran larvae. Indoxacarb is notable for its selective action and minimal environmental impact compared to other pesticides. The synthesis pathway often involves multi-step reactions that incorporate this compound to achieve the desired stereochemistry in the final product .

Applications in Insecticide Development

  • Indoxacarb Synthesis :
    • This compound is integral to producing indoxacarb, which is utilized in various agricultural settings to control pest populations effectively.
    • The compound's structure allows for modifications that enhance the efficacy and safety profile of the resulting insecticides .
  • Research on Chiral Intermediates :
    • Recent studies have focused on biocatalytic processes that utilize this compound as a chiral building block. This approach not only simplifies synthesis but also improves yields and selectivity of chiral products .

Case Studies and Research Findings

StudyFindings
Wu et al. (2006)Demonstrated effective synthesis pathways for indoxacarb using methyl 5-chloro intermediates, highlighting its role in improving yields of chiral compounds .
Cao et al. (2013)Investigated the reactivity of methyl 5-chloro derivatives in various organic transformations, establishing their versatility as intermediates .
Biocatalysis Research (2023)Showed that biocatalytic methods using methyl 5-chloro intermediates resulted in higher selectivity and reduced environmental impact compared to traditional methods .

Mechanism of Action

Comparison with Similar Compounds

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 65738-56-9) is an organic compound with significant implications in biochemical and synthetic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H9_9ClO3_3
  • Molecular Weight : 224.64 g/mol
  • Structure : The compound features a chloro group, a carbonyl group, and a dihydroindene structure, which are critical for its reactivity and biological activity.

This compound serves primarily as an intermediate in the synthesis of bioactive compounds. Its role in biochemical reactions includes:

  • Enzyme Interactions : It interacts with various enzymes and proteins, facilitating the formation of complex molecules essential in metabolic pathways.
  • Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression, which can lead to alterations in cell behavior and function.

Antipesticide Activity

One of the notable applications of this compound is its role in the synthesis of Indoxacarb, an effective pesticide against lepidopteran larvae. Indoxacarb acts by inhibiting sodium channels in insect nerve cells, leading to paralysis and death .

Synthesis of Bioactive Compounds

This compound is involved in the synthesis of various bioactive molecules through multiple chemical reactions:

Reaction TypeDescription
Oxidation Converts the compound into carboxylic acids or ketones.
Reduction Produces alcohols or other reduced forms.
Substitution The chlorine atom can be replaced by nucleophiles like amines or thiols.

Study on Synthesis and Activity

A study highlighted the synthesis of this compound as a precursor for creating more complex bioactive compounds. The research demonstrated that this compound could undergo biocatalytic transformations to yield derivatives with enhanced biological activities .

Biochemical Analysis

Research has shown that this compound plays a crucial role in organic synthesis and may exhibit anti-inflammatory properties when modified appropriately. The compound's ability to influence cellular metabolism suggests potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via hypervalent iodine-mediated chlorination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. A typical procedure involves:

  • Reacting the parent indene carboxylate (20 mg, 0.10 mmol) with a hypervalent iodine reagent (1.3 equiv) in dry THF at −78°C under nitrogen.
  • Quenching with TBAF (tetrabutylammonium fluoride) to drive the reaction to completion.
  • Purification via PrepTLC (pentane/ethyl acetate 5:1) yields the chlorinated product as a yellow oil .
    Key considerations : Temperature control (−78°C) ensures regioselectivity, while TBAF aids in fluoride-mediated activation of the iodine reagent.

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

  • NMR spectroscopy : Proton signals for the dihydroindene core (e.g., δ 3.73 ppm for the methyl ester group) and aromatic protons (δ 7.6–7.8 ppm for substituted indene) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₄H₁₅O₃: 231.1016; observed: 231.1017) validates molecular composition .
  • TLC : Rf values (e.g., 0.3–0.7 in pentane/ethyl acetate mixtures) monitor reaction progress and purity .

Q. What are common impurities or byproducts during synthesis, and how are they resolved?

Byproducts may include unreacted starting material or over-chlorinated derivatives. Resolution strategies:

  • Chromatographic separation : PrepTLC or column chromatography (petroleum ether/diethyl ether 7:3) effectively isolates the target compound .
  • Crystallographic analysis : For ambiguous cases, SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm purity and configuration .

Advanced Research Questions

Q. How can enantioselective modifications be achieved at the 2-carboxylate position?

Asymmetric hydroxylation or enzymatic resolution methods are employed:

  • Catalytic hydroxylation : β-Amino alcohol catalysts (e.g., Cat.1) enable α-hydroxylation with moderate enantiomeric excess (ee = 42–57%) .
  • Dynamic kinetic resolution (DKR) : Hydrolases (e.g., CAL-B) combined with racemization catalysts (e.g., TBD) achieve high enantioselectivity (ee >95%) for β-amino ester derivatives .
    Challenges : Substrate steric hindrance and catalyst compatibility require iterative optimization .

Q. How do electronic effects of substituents (e.g., Cl, Br, CF₃) influence reactivity in downstream functionalization?

Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity at the 1-oxo position, facilitating nucleophilic additions (e.g., cyanation, azidation):

  • Example: 5-Bromo derivatives undergo cyanation (KCN/DBU) to yield 2-cyano-indene carboxylates (88% yield) .
  • Azidation with NaN₃ in THF produces 2-azido derivatives (80% yield), critical for click chemistry applications .
    Data contradiction : Chloro-substituted derivatives show slower reaction rates compared to bromo analogs due to reduced leaving-group ability .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • In situ monitoring : Real-time TLC or HPLC prevents intermediate degradation.
  • Protecting groups : Triisopropylsilyl (TIPS) ethynyl groups stabilize reactive intermediates during cross-coupling reactions (e.g., Sonogashira coupling) .
  • Microwave-assisted synthesis : Reduces reaction times for temperature-sensitive steps (e.g., esterification) .

Q. Methodological Challenges and Solutions

Q. How are crystallographic data discrepancies resolved for structurally similar analogs?

  • SHELX refinement : High-resolution X-ray data analyzed via SHELXL discriminates between keto/enol tautomers or positional isomers .
  • Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies packing motifs that influence crystallization outcomes .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • MD simulations : Assess solvent effects (e.g., THF vs. DCM) on reaction kinetics and regioselectivity .

Q. Critical Analysis of Contradictions

  • Chloro vs. Bromo Reactivity : While bromo-substituted derivatives show higher reactivity in cross-coupling (e.g., Suzuki), chloro analogs are preferred for cost-effective scaling despite slower kinetics .
  • Catalyst Efficiency : β-Amino alcohol catalysts (Cat.1) achieve moderate ee values (42–57%) in hydroxylation but fail with non-aromatic β-keto esters, highlighting substrate-specific limitations .

Properties

IUPAC Name

methyl 6-chloro-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCBODSULLYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886303
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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CAS No.

65738-56-9
Record name Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of sodium hydride (2.4 g, 60% in mineral oil, 0.06 mole) and 50 ml dry dimethoxyethane, 5-chloroindanone (50 g, 0.03 mole) in 50 ml dimethoxyethane was added dropwise at room temperature. The mixture was stirred at room temperature until hydrogen evolution ceased. Then dimethylcarbonate (27 g, 0.3 mole) was added dropwise at room temperature and the reaction was heated to 60° C. for one hour. The reaction was cooled to room temperature, quenched with 100 ml H2O, acidified to pH 5 with concentrated HCl and extracted with ethyl ether (3×100 ml). The ether extract was washed with brine (100 ml), dried over anhydrous MgSO4 and stripped to yield 3.0 g (45%) of the desired product as a tan solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

A total of 9.0 g of anhydrous aluminum chloride was suspended in 151.3 g of 1,2-dichloroethane by stirring in an atmosphere of nitrogen gas and was cooled to 0° C. To the cooled suspension was added dropwise a mixture of 7.98 g of methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate prepared in Example 1 and 151.3 g of 1,2-dichloroethane held at 5° C. or below, followed by stirring under the same conditions for 2 hours. The reaction mixture was added dropwise to 53.6 g of 1.7% by weight hydrochloric acid cooled at 5° C. or below, followed by stirring under the same conditions for 1 hour. The 1,2-dichloroethane layer was separated from the aqueous layer, and the product was further extracted from the aqueous layer with two portions of 15.1 g of 1,2-dichloroethane. The 1,2-dichloroethane layers were collected and were washed with 33.0 g of water, from which 1,2-dichloroethane was removed under reduced pressure. The concentrated residue was purified by silica gel column chromatography [mobile phase: hexane/ethyl acetate=4/1 (by volume)] to yield 5.21 g of methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate as a beige solid in a yield of 70% on the basis of 3-(3′-chlorophenyl)-2-methoxycarbonylpropionic acid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate
Quantity
7.98 g
Type
reactant
Reaction Step Two
Quantity
151.3 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
151.3 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

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